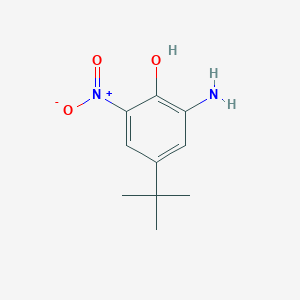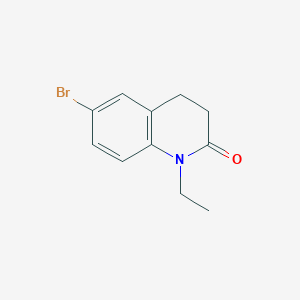![molecular formula C13H13NO B8776148 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B8776148.png)
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the desired heterocyclic structure . Another method involves the cyclization of appropriate precursors under specific conditions, such as using acetyl chloride for N-acetyl protection .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis .
化学反応の分析
Types of Reactions
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to antiproliferative effects . These actions suggest a complex mechanism that combines multiple pathways to exert its effects.
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound has a similar fused ring structure but contains a sulfur atom instead of an oxygen atom.
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: This compound features a pyrazole ring fused to a pyridine ring and exhibits different chemical properties.
Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound has a more complex fused ring system and is used in different applications.
Uniqueness
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C13H13NO/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13/h1-5,8,14H,6-7,9H2 |
InChIキー |
GNEAGHCUKNVKGL-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1OC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8776088.png)

![2-Methyl-6-nitro-3H-imidazo[4,5-B]pyridine](/img/structure/B8776105.png)



![2-(1H-pyrrolo[2,3-b]pyridin-5-yl)isoindoline-1,3-dione](/img/structure/B8776127.png)



![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanol](/img/structure/B8776150.png)
amine](/img/structure/B8776153.png)

